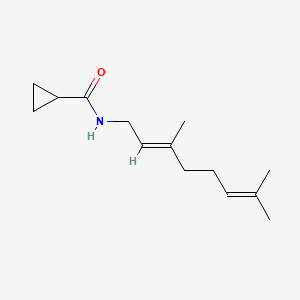
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is a compound with a unique structure that combines a cyclopropane ring with a carboxamide group and a dimethyl-octadienyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- typically involves the reaction of cyclopropanecarboxylic acid with an appropriate amine under specific conditions. One common method includes the amidation of cyclopropanecarboxylic acid with ammonia or an amine in the presence of a coupling agent or catalyst . The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- involves its interaction with specific molecular targets and pathways. This compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity . The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxamide: A simpler compound with similar structural features but lacking the dimethyl-octadienyl side chain.
Cyclopropanecarboxamide, N,N-dinonyl-: A compound with a longer alkyl chain, which may have different physical and chemical properties.
Uniqueness
Cyclopropanecarboxamide, N-((2E)-3,7-dimethyl-2,6-octadien-1-yl)- is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
744251-93-2 |
|---|---|
Formule moléculaire |
C14H23NO |
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
N-[(2E)-3,7-dimethylocta-2,6-dienyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C14H23NO/c1-11(2)5-4-6-12(3)9-10-15-14(16)13-7-8-13/h5,9,13H,4,6-8,10H2,1-3H3,(H,15,16)/b12-9+ |
Clé InChI |
UKNMSFRSBQONET-FMIVXFBMSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CNC(=O)C1CC1)/C)C |
SMILES canonique |
CC(=CCCC(=CCNC(=O)C1CC1)C)C |
melting_point |
53.00 °C. @ 760.00 mm Hg |
Description physique |
Colourless to pale yellow solid; Cooked brown and roasted meaty aroma |
Solubilité |
slightly Sparingly soluble in water; very soluble in non-polar organic solvents Sparingly soluble (in ethanol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[(3S)-3-(acetamidomethyl)-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]propanoic acid](/img/structure/B12777700.png)
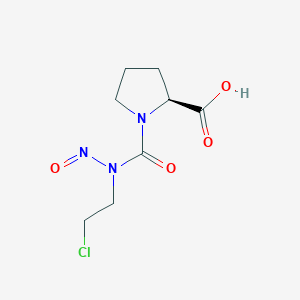

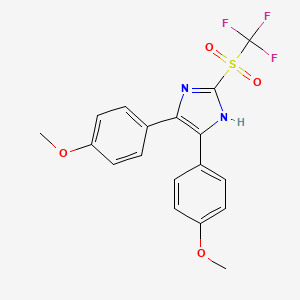
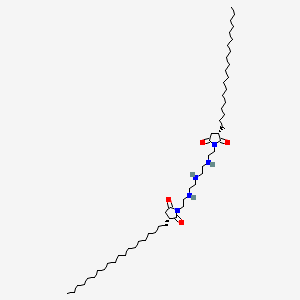
![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)


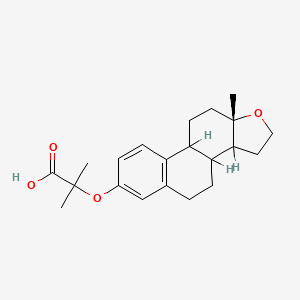
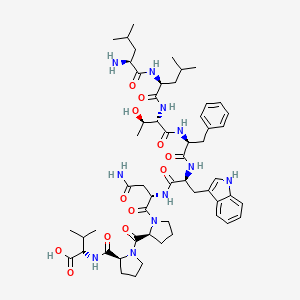
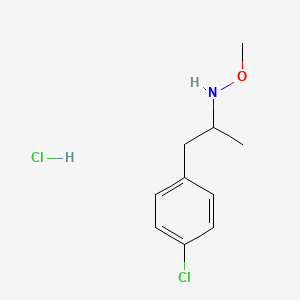
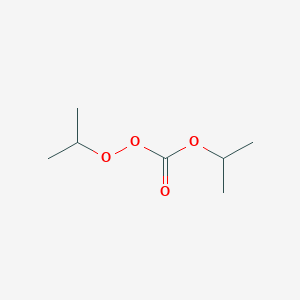
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)
